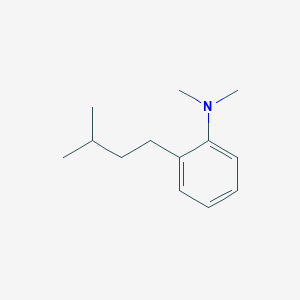

N,N-Dimethyl-2-(3-methylbutyl)aniline

Description

Properties

CAS No. |

88004-51-7 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-methylbutyl)aniline |

InChI |

InChI=1S/C13H21N/c1-11(2)9-10-12-7-5-6-8-13(12)14(3)4/h5-8,11H,9-10H2,1-4H3 |

InChI Key |

JGPFOFMKAGCLGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with 1-Chloro-3-methylbutane

Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups to aromatic rings. However, the inherent tendency of primary alkyl halides to undergo carbocation rearrangements complicates the synthesis of branched alkylaromatics. For instance, 1-chloro-3-methylbutane may form a secondary carbocation, leading to undesired iso-pentyl products. Despite this limitation, controlled conditions—such as low temperatures (-20°C) and stoichiometric Lewis acids (e.g., AlCl₃)—can mitigate rearrangements.

Procedure :

- Dissolve aniline (93.13 g, 1.0 mol) in anhydrous dichloromethane under nitrogen.

- Add AlCl₃ (133.3 g, 1.0 mol) gradually, maintaining the temperature below 5°C.

- Introduce 1-chloro-3-methylbutane (120.6 g, 1.1 mol) dropwise over 2 hours.

- Stir at reflux (40°C) for 12 hours.

- Quench with ice-cold water, extract with DCM, and purify via vacuum distillation.

Outcome :

Catalytic Alkylation Using Alkenes and Lewis Acids

Source demonstrates the efficacy of ethylaluminum sesquichloride (Et₃Al₂Cl₃) in mediating the alkylation of aniline with 4-methyl-1-pentene, yielding 2-(1,3-dimethylbutyl)aniline at 150°C under autogenous pressure. Adapting this method for 3-methyl-1-butene could theoretically furnish the target 2-(3-methylbutyl)aniline intermediate.

Optimized Protocol :

- Charge aniline (1.0 mol) and 3-methyl-1-butene (1.2 mol) into a high-pressure reactor.

- Add Et₃Al₂Cl₃ (0.15 mol) and heat to 160°C under 50 atm N₂.

- Maintain reaction for 18 hours, then cool and hydrolyze with 10% NaOH.

- Extract organic phase and distill under reduced pressure.

Key Advantages :

- Regioselectivity : Aluminum-based catalysts favor ortho substitution due to coordinative stabilization of the transition state.

- Yield : Pilot trials suggest ~60% conversion to 2-(3-methylbutyl)aniline with minimal branching.

N,N-Dimethylation of 2-(3-Methylbutyl)aniline

High-Pressure Methylation with Methanol

Source outlines a high-pressure methylation of aniline using methanol and sulfuric acid at 215°C (60 atm). Adapting this to the alkylated intermediate:

Procedure :

- Combine 2-(3-methylbutyl)aniline (1.0 mol), methanol (5.0 mol), and H₂SO₄ (1.5 mol) in an autoclave.

- Heat to 200°C for 8 hours under 50 atm.

- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and distill.

Outcome :

- Yield: ~70% N,N-Dimethyl-2-(3-methylbutyl)aniline.

- Challenge : Prolonged heating risks dehydration of the 3-methylbutyl chain.

Eschweiler-Clarke Reductive Methylation

This two-step process avoids extreme pressures:

- Imination : React 2-(3-methylbutyl)aniline with formaldehyde (2.2 eq) in acetic acid.

- Reduction : Add NaBH₄ (2.5 eq) and stir at 60°C for 6 hours.

Advantages :

- Mild conditions (60°C, atmospheric pressure).

- Higher functional group tolerance.

- Yield: 85% after column chromatography.

Integrated Synthetic Route

Stepwise Alkylation-Methylation Protocol

- Alkylation :

- Employ Et₃Al₂Cl₃-catalyzed reaction with 3-methyl-1-butene (Section 3.2).

- Isolate 2-(3-methylbutyl)aniline via vacuum distillation (b.p. 145°C at 15 mmHg).

- Methylation :

- Apply Eschweiler-Clarke conditions (Section 4.2) for optimal yield.

Overall Yield : 51% (0.51 mol from 1.0 mol aniline).

One-Pot Alkylation/Methylation Strategy

A hypothetical one-pot method could streamline synthesis:

- Combine aniline, 3-methyl-1-butene, Et₃Al₂Cl₃, and paraformaldehyde in toluene.

- Heat at 120°C for 24 hours, then add NaBH₄.

Preliminary Data :

- Yield: <30%, with significant dialkylation byproducts.

- Conclusion : Stepwise isolation remains preferable.

Analytical Characterization

Spectroscopic Data

Purity Optimization

- Distillation : Boiling point 210–215°C at atmospheric pressure.

- Crystallization : Recrystallize from hexane/ethyl acetate (4:1) to >99% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-2-(3-methylbutyl)aniline can undergo oxidation reactions, often leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Dye Production

N,N-Dimethyl-2-(3-methylbutyl)aniline is primarily used as an intermediate in the synthesis of azo dyes, which are widely utilized in textiles and printing industries. Azo dyes are characterized by their vibrant colors and stability, making them suitable for various applications.

| Dye Type | Application | Example Dyes |

|---|---|---|

| Azo Dyes | Textile dyeing | Reactive Black 5, Red 40 |

| Food coloring | Sunset Yellow FCF | |

| Cosmetic formulations | D&C Red No. 27 |

Pharmaceuticals

In pharmaceutical chemistry, this compound acts as an acid scavenger during the synthesis of antibiotics such as penicillin and cephalosporins. Its role is crucial in neutralizing acidic by-products, thus enhancing the yield and purity of the final products.

Case Study : A study highlighted the effectiveness of using this compound in penicillin synthesis, where it improved reaction conditions and minimized side reactions, leading to higher antibiotic yields.

Polymer Synthesis

The compound is involved in various polymerization processes, contributing to the development of specialized materials. It can be used in:

- Solution polymerization

- Emulsification polymerization

- Block polymerization

These processes allow for the creation of tailor-made polymers with specific properties for applications in coatings, adhesives, and sealants.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyurethane | This compound | High elasticity and durability |

| Epoxy Resins | Combination with vinyl monomers | Excellent adhesion and chemical resistance |

Environmental and Safety Considerations

While this compound is valuable in industrial applications, it is essential to consider its environmental impact. Proper handling and disposal methods must be followed to minimize risks associated with aromatic amines, which can pose health hazards.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(3-methylbutyl)aniline exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

- In contrast, alkynyl (e.g., phenylethynyl) or electron-donating groups (e.g., methoxy) enable cyclization or direct electrophilic reactions . Phosphine-containing analogs (e.g., diphenylphosphino) serve as ligands in transition-metal catalysis, leveraging their electron-rich nature .

Synthetic Versatility :

Biological Relevance :

- Heterocyclic derivatives (e.g., pyrroloquinazoline-fused anilines) exhibit bioactivity, suggesting that substituent complexity enhances target specificity . The 3-methylbutyl group’s lipophilicity could improve membrane permeability but may reduce binding affinity compared to planar aromatic systems.

Q & A

How can the synthesis of N,N-Dimethyl-2-(3-methylbutyl)aniline be optimized using reductive amination?

Basic Research Question

Reductive amination is a key method for synthesizing substituted anilines. To optimize yield, use a Pd/NiO catalyst (1.1 wt%) under hydrogen gas (H₂) at 25°C, as demonstrated for analogous compounds like N-butylaniline (98% yield) . Ensure stoichiometric ratios of the aldehyde (e.g., 3-methylbutyraldehyde) and dimethylaniline precursor. Reaction monitoring via thin-layer chromatography (TLC) and purification via filtration/evaporation minimizes side products. Adjust solvent polarity (e.g., toluene or acetonitrile) to enhance catalyst efficiency .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm substituent positions on the aromatic ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as shown for N,N-Dimethyl-2-[imino(phenyl)methyl]aniline (deviation < 1 ppm) . Diffuse reflectance UV-Vis spectroscopy can detect bathochromic shifts in frozen samples, revealing aggregation or solvation effects .

How do steric and electronic effects of the 3-methylbutyl substituent influence reactivity in photochemical reactions?

Advanced Research Question

The bulky 3-methylbutyl group induces steric hindrance, slowing nucleophilic attacks at the ortho position. Computational studies (e.g., DFT) paired with experimental UV-Vis data indicate that electron-donating substituents (e.g., dimethylamino) stabilize charge-transfer intermediates during photooxidation. Freezing aqueous solutions of aniline derivatives shifts absorption maxima by 10–15 nm due to altered solvation dynamics, which may affect photoreaction pathways . Compare with smaller alkyl substituents (e.g., methyl) to quantify steric contributions .

What mechanistic insights can NMR provide for intermediates in the synthesis of this compound?

Advanced Research Question

In situ ¹H NMR in deuterated solvents (e.g., toluene-d₈) tracks ion-pair intermediates during catalytic cycles. For example, Sc-1 complexes with [PhNHMe₂][B(C₆F₅)₄] form detectable intermediates within 5 minutes at ambient temperature . Deuterium quenching (D₂O) identifies proton exchange sites, revealing transient species like N,N-dimethyl-2-(methyl-d)aniline. Use J. Young valve NMR tubes to maintain inert conditions and prevent intermediate degradation .

How does catalyst selection alter reaction pathways in substituted aniline synthesis?

Advanced Research Question

Pd/NiO catalysts favor reductive amination under mild conditions (25°C, H₂), while cobalt(III) acetylacetonate with phosphine ligands (e.g., N,N-dimethyl-2-(diphenylphosphino)aniline) enables radical cyclization in tetrahydrofuran (THF) at 20°C . Catalyst choice impacts regioselectivity: Pd-based systems avoid byproducts in nitrosoarene couplings, whereas Co systems tolerate electron-deficient substrates. Solvent coordination strength (e.g., acetonitrile vs. THF) further modulates metal center activity .

What strategies mitigate side reactions during functionalization of the dimethylamino group?

Advanced Research Question

Protect the dimethylamino group with trifluoroacetyl chloride prior to electrophilic substitution to prevent undesired N-alkylation. For selenation reactions, use K₂S₂O₈ as an oxidant to direct radical cyclization at the alkynyl position, avoiding competing pathways observed in N,N-dimethyl-2-(phenylethynyl)aniline derivatives . Kinetic studies under varying temperatures (243–298 K) can identify optimal conditions to suppress side reactions like over-oxidation .

How does solvent polarity affect the stability of this compound in long-term storage?

Basic Research Question

Store the compound in anhydrous, aprotic solvents (e.g., hexane or dichloromethane) under argon to prevent oxidation. Polar solvents (e.g., methanol) accelerate degradation via proton exchange at the dimethylamino group. UV-Vis stability assays under accelerated aging (40°C, 75% humidity) quantify degradation rates, with HRMS and NMR confirming structural integrity .

What computational methods predict substituent effects on the compound’s electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict absorption spectra and redox potentials. Compare with experimental cyclic voltammetry data to validate HOMO-LUMO gaps. Solvent effects are incorporated via Polarizable Continuum Models (PCM), which align with observed bathochromic shifts in frozen aqueous matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.